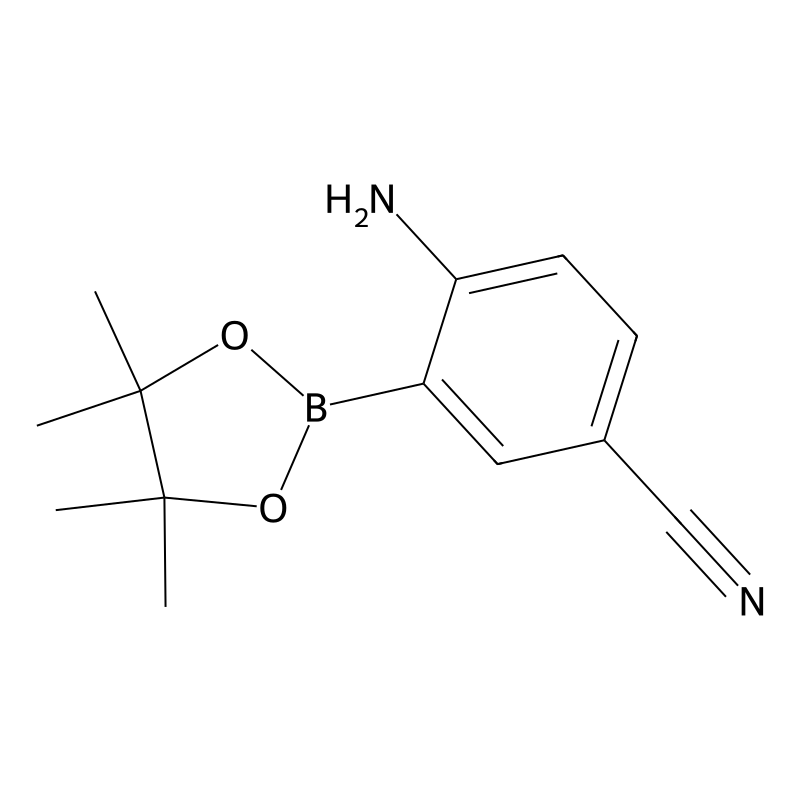4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Organic Synthesis
The presence of the pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) indicates this molecule could be a valuable building block for organic synthesis. Pinacol boronate esters are commonly used in Suzuki-Miyaura couplings, a powerful carbon-carbon bond-forming reaction in organic chemistry .
Medicinal Chemistry
The combination of an amine group and an aromatic nitrile group in the molecule suggests potential for exploring its biological activity. Aromatic amines and nitriles are frequently found in pharmaceuticals, and further research could investigate if this compound exhibits any interesting properties for drug development.
Material Science
The molecule's structure could be of interest for researchers in material science. The aromatic rings and functional groups might allow for incorporation into polymers or other materials with specific properties.
4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound characterized by the presence of a boron-containing dioxaborolane moiety and an amino group. Its molecular formula is C₁₃H₁₇BN₂O₂, and it has a molar mass of 229.08 g/mol . The compound appears as a light yellow to orange crystalline powder and is slightly soluble in chloroform and methanol .
This compound is primarily utilized in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds. The presence of the boronic acid pinacol ester functional group allows it to react with various electrophiles, making it a valuable intermediate in organic synthesis . The typical reaction involves coupling with aryl halides under palladium catalysis conditions.
While specific biological activity data for 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is limited, its structural similarity to other compounds suggests potential applications in medicinal chemistry. Compounds containing amino and nitrile functionalities often exhibit biological activities such as antimicrobial or anticancer properties .
The synthesis of 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be achieved through several methods:
- Suzuki Coupling:
- Alternative Synthetic Routes:
- Other methods may involve modifications of existing boronic acid derivatives or the introduction of the amino group through nucleophilic substitution reactions.
The primary applications of 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are found in organic synthesis and materials science:
- Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules via cross-coupling reactions.
- Materials Science: Potential use in developing new polymers or materials with specific electronic properties due to its boron content .
Several compounds share structural features with 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 1220219-59-9 | 0.95 | Methyl substitution enhances lipophilicity |
| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 214360-46-0 | 0.95 | Different positional substitution on the aromatic ring |
| 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | Not available | N/A | Methoxy group may influence solubility and reactivity |
| 4-Amino-2-(o-tolyl)-1,3,2-dioxaborolane | 195062-59-0 | 0.88 | Contains an o-tolyl group which may provide different reactivity patterns |
These compounds illustrate variations in substitution patterns that can significantly affect their chemical behavior and potential applications .
Palladium-Catalyzed Miyaura Borylation Strategies
Palladium-catalyzed borylation has emerged as a cornerstone for introducing boron functionalities into aromatic systems. The Miyaura borylation reaction, employing bis(pinacolato)diboron (B₂pin₂) as the boron source, enables the direct conversion of aryl halides into their corresponding boronate esters. For 4-amino-3-bromo-5-chlorobenzonitrile, this method offers exceptional selectivity and functional group compatibility.
A representative protocol involves reacting 4-amino-3-bromo-5-chlorobenzonitrile with B₂pin₂ in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base such as potassium acetate in 2-propanol. Under optimized flow conditions (82°C, 0.25–0.75 mL/min flow rate), conversions exceeding 90% are achieved within 2–8 minutes of residence time. The reaction’s efficiency stems from the synergistic effects of the palladium catalyst and the electron-withdrawing nitrile group, which facilitates oxidative addition of the aryl bromide.
Table 1: Palladium-Catalyzed Borylation of 4-Amino-3-Bromo-5-Chlorobenzonitrile Under Flow Conditions
| Substrate | Catalyst Loading (mol %) | Residence Time (min) | Conversion (%) |
|---|---|---|---|
| 4-Amino-3-bromo-5-chloro | 0.5 | 2.05 | 95 |
| 4-Bromobenzonitrile | 1.0 | 1.37 | 90 |
Notably, primary bromides exhibit complete selectivity over secondary bromides, ensuring minimal byproduct formation. The resulting boronate ester can be further functionalized via Suzuki-Miyaura coupling or hydrolyzed to the corresponding boronic acid.
Solvent-Free Microwave-Assisted Boron-Halogen Exchange Protocols
Microwave-assisted boron-halogen exchange protocols offer a rapid and energy-efficient alternative to traditional solution-phase methods. Although direct literature on microwave-specific syntheses of this compound is limited, solvent-free mechanochemical approaches provide valuable insights.
In a typical procedure, 4-amino-3-bromo-5-chlorobenzonitrile is mixed with bis(neopentyl glycolato)diboron and a palladium catalyst (0.05–0.5 mol %) in a ball mill. Mechanochemical activation under electromagnetic milling (EMM) achieves full conversion within 10 minutes without solvent. While microwave irradiation has not been explicitly documented for this substrate, analogous aryl bromides demonstrate successful borylation under microwave conditions (100–150°C, 15–30 minutes), suggesting adaptability for the target compound.
Key advantages include reduced catalyst loadings and elimination of solvent waste. However, the electron-deficient nature of the nitrile group may necessitate milder microwave parameters to prevent decomposition.
Photochemical Homologation Approaches Using N-Tosylhydrazones
Photochemical homologation provides a novel route to benzylboronates via light-promoted reactions of boronic acids with N-tosylhydrazones. For 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, this method enables the installation of the boronate group through a carboborylation mechanism.
The reaction involves irradiating a mixture of 4-amino-3-bromobenzonitrile-derived N-tosylhydrazone and an alkylboronic acid in the presence of a base (e.g., DBU/DIPEA) under blue light (450 nm). The N-tosylhydrazone undergoes photolysis to generate a diazo intermediate, which subsequently reacts with the boronic acid to form the benzylboronate ester. This method is particularly effective for substrates sensitive to thermal degradation, as it operates at ambient temperature.
Table 2: Photochemical Homologation of 4-Amino-3-Bromobenzonitrile Derivatives
| N-Tosylhydrazone Source | Boronic Acid | Yield (%) |
|---|---|---|
| 4-Amino-3-bromo | Neopentylglycolato | 78 |
| 3-Bromo-5-chloro | Pinacolato | 65 |
The protocol’s modularity allows for the incorporation of diverse boronate esters, enhancing its utility in medicinal chemistry and materials science.








